molecular formula C12H11NO B1301836 (4-(Pyridin-3-yl)phenyl)methanol CAS No. 217189-04-3

(4-(Pyridin-3-yl)phenyl)methanol

Cat. No.: B1301836
CAS No.: 217189-04-3
M. Wt: 185.22 g/mol
InChI Key: ZHIJCVCCKVZBHE-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-yl)phenyl)methanol is an organic compound with the molecular formula C12H11NO. It consists of a phenyl ring substituted with a pyridin-3-yl group and a methanol group. This compound is of interest due to its unique structure, which combines aromatic and heteroaromatic rings, making it a valuable intermediate in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-3-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 3-pyridylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki coupling reaction. The reaction conditions generally include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The aromatic rings can be hydrogenated under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products

    Oxidation: 4-(Pyridin-3-yl)benzaldehyde or 4-(Pyridin-3-yl)benzoic acid.

    Reduction: Hydrogenated derivatives of the aromatic rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(Pyridin-3-yl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of both aromatic and heteroaromatic rings allows it to engage in π-π interactions and hydrogen bonding, which can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-(Pyridin-2-yl)phenyl)methanol: Similar structure but with the pyridine ring attached at the 2-position.

    (4-(Pyridin-4-yl)phenyl)methanol: Pyridine ring attached at the 4-position.

    (4-(Pyridin-3-yl)benzyl alcohol): Similar structure but with a benzyl alcohol group instead of a methanol group.

Uniqueness

(4-(Pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and interactions compared to its isomers. This unique structure can lead to different chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-pyridin-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-9-10-3-5-11(6-4-10)12-2-1-7-13-8-12/h1-8,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIJCVCCKVZBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363917
Record name [4-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217189-04-3
Record name [4-(Pyridin-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-pyridin-3-yl-benzoic acid methyl ester (124 mg in 5.0 mL dry methylene chloride) at -78° C. was added 1.46 mL of a 1M solution of diisobutylaluminum hydride in methylene chloride and the mixture stirred at low temperature. After 2 hours, the reaction was quenched by the addition of acetone, warmed to room temperature and stirred for 20 minutes with 1.5 mL of a 1M solution of tartaric acid. At this time the mixture was extracted with methylene chloride and the combined organics dried over sodium sulfate. Purification of the concentrate by flash chromatography on silica gel (ethyl acetate:hexane, 1:1; then methylene chloride:methanol, 95:5) gave the title compound (104 mg).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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